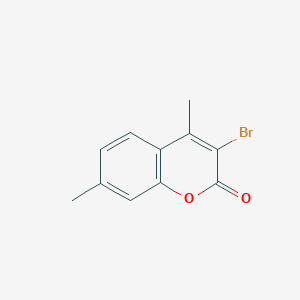

3-Bromo-4,7-dimethylcoumarin

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9BrO2 |

|---|---|

Molecular Weight |

253.09 g/mol |

IUPAC Name |

3-bromo-4,7-dimethylchromen-2-one |

InChI |

InChI=1S/C11H9BrO2/c1-6-3-4-8-7(2)10(12)11(13)14-9(8)5-6/h3-5H,1-2H3 |

InChI Key |

WJXRCTBLLJFVNM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(C(=O)O2)Br)C |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 3 Bromo 4,7 Dimethylcoumarin

Nucleophilic Substitution Reactions at the C-3 Bromine Center

The electrophilic nature of the C-3 carbon, enhanced by the adjacent carbonyl group, makes the C-3 bromine atom susceptible to replacement by various nucleophiles.

The direct reaction of 3-Bromo-4,7-dimethylcoumarin with secondary amines has been shown to yield a mixture of products through a complex reaction pathway. researchgate.netresearchgate.net When this compound is refluxed with secondary amines such as morpholine (B109124) or thiomorpholine (B91149) in dimethylformamide (DMF), two main products are formed: the expected 3-aminocoumarin (B156225) as a minor product and a rearranged 4-aminomethylcoumarin as the major product. researchgate.netresearchgate.net

This outcome suggests a competitive reaction mechanism. While direct nucleophilic substitution at the C-3 position accounts for the minor product, the major product arises from a presumed addition-elimination pathway involving the C-4 methyl group, which exhibits reactivity due to its allylic position in the enone system. researchgate.net In the case of reaction with pyrrolidine, a rearranged benzofuran-2-carboxamide (B1298429) derivative was also isolated, indicating an even more complex reactivity pattern with certain amines. researchgate.net

| Amine Nucleophile | Reaction Conditions | 3-Aminocoumarin Product | Yield (%) | 4-Aminomethylcoumarin Product | Yield (%) |

|---|---|---|---|---|---|

| Thiomorpholine | DMF, reflux | 3-(Thiomorpholino)-4,7-dimethylcoumarin | 9 | 4-(Thiomorpholinomethyl)-7-methylcoumarin | 83 |

| Pyrrolidine | DMF, reflux | 3-(Pyrrolidino)-4,7-dimethylcoumarin | 22 | 4-(Pyrrolidinomethyl)-7-methylcoumarin | - |

The reactivity of the 3-bromocoumarin scaffold extends to other nucleophiles, such as thiols. While not specifically detailed for the 4,7-dimethyl derivative, systematic studies on 3-bromocoumarins show they react with thiols in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). Interestingly, this does not typically result in a direct C-3 substitution product. Instead, the reaction proceeds via a proposed thia-Michael addition to the C-4 position, followed by the elimination of the bromide, to yield 4-sulfanylcoumarins. This represents a formal ipso-substitution, where the substituent appears at the adjacent carbon position rather than the original site of the leaving group.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C-3 position is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. cdnsciencepub.comscribd.com Bromoheteroarenes, including bromocoumarins, are recognized as valuable synthons for these transformations. cdnsciencepub.com

Palladium-catalyzed cross-coupling reactions allow for the introduction of various carbon-based functionalities at the C-3 position.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. organic-chemistry.org While specific examples with this compound are not prevalent in the literature, the reaction is well-established for other bromocoumarins, such as those substituted at the C-6 position, and for 3-bromo-4-trifloxycoumarin. mdpi.comacs.org The reaction is typically catalyzed by a palladium(0) complex with phosphine (B1218219) ligands and requires a base to activate the boronic acid. organic-chemistry.org This methodology would be expected to efficiently convert this compound to 3-aryl- or 3-vinyl-4,7-dimethylcoumarin derivatives.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. wikipedia.orgmdpi.com The reaction is catalyzed by a palladium complex and requires a base to regenerate the catalyst. wikipedia.org This method offers a direct route to vinylated coumarins, transforming this compound into 3-alkenyl-4,7-dimethylcoumarin derivatives. organic-chemistry.org

Sonogashira Coupling: This reaction creates a C-C bond between the aryl bromide and a terminal alkyne, providing access to arylethynyl structures. wikipedia.orgorganic-chemistry.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. wikipedia.org The Sonogashira coupling has been successfully applied to other 3-bromocoumarins and 3-bromochromones, demonstrating the viability of using this compound to synthesize 3-alkynyl-4,7-dimethylcoumarin derivatives, which are valuable precursors for further transformations. mdpi.comresearchgate.net

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Expected Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)2 | Pd(PPh3)4 or Pd(OAc)2/Ligand | Na2CO3, K3PO4 | 3-Aryl-4,7-dimethylcoumarin |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)2/Ligand | Et3N, K2CO3 | 3-Alkenyl-4,7-dimethylcoumarin |

| Sonogashira | Terminal Alkyne | Pd(PPh3)2Cl2 / CuI | Et3N, Piperidine | 3-Alkynyl-4,7-dimethylcoumarin |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. organic-chemistry.orgwhiterose.ac.uk This reaction provides a powerful alternative to the direct nucleophilic amination described in section 3.1.1, often proceeding under milder conditions with a broader substrate scope, including the formation of primary arylamines. organic-chemistry.orgnih.gov The reaction typically employs a palladium catalyst with specialized phosphine ligands (e.g., BINAP, XPhos) and a strong, non-nucleophilic base like sodium tert-butoxide. whiterose.ac.uknih.gov Application of this methodology to this compound would allow for the controlled synthesis of various 3-amino-4,7-dimethylcoumarin derivatives, avoiding the rearrangement products often seen in direct thermal aminations. Studies on related systems, such as 3-bromo-4-tosyloxycoumarin, have demonstrated the feasibility of C-N bond formation at the C-3 position. acs.org

Annulation and Fused Heterocycle Formation

The C-3 bromine atom of this compound is a key functional group for constructing fused heterocyclic systems. This is typically achieved through a two-step sequence where the bromine is first replaced via a cross-coupling reaction to install a reactive handle, which then undergoes an intramolecular cyclization.

A prominent strategy involves an initial Sonogashira coupling to introduce an alkyne at the C-3 position. If the alkyne coupling partner contains a suitably positioned nucleophile (e.g., a hydroxyl or amino group), the resulting 3-alkynylcoumarin can undergo a subsequent intramolecular cyclization to form a new fused ring. For example, coupling with a propargyl alcohol derivative could, upon cyclization, lead to a furan-fused coumarin (B35378) (a furo[3,2-c]coumarin). This type of tandem Sonogashira coupling-cyclization is a known strategy for building complex heterocycles. organic-chemistry.org This approach transforms the simple coumarin core into more complex, polycyclic structures, significantly expanding its structural diversity.

Synthesis of Fused Coumarin-Heterocyclic Systems from 3-Brominated Precursors

The bromo-substituent at the C3 position of the coumarin scaffold serves as an excellent handle for the construction of fused heterocyclic rings through various cyclization strategies. While direct examples starting from this compound are not extensively documented in dedicated studies, the reactivity pattern is well-established with structurally similar precursors, such as 3-bromo-4-hydroxycoumarins. These analogues provide a clear blueprint for the potential of this compound in synthesizing fused systems.

A prominent strategy involves palladium-catalyzed annulation or visible-light-promoted radical reactions to build additional rings onto the coumarin framework. For instance, a method for constructing the furo[3,2-c]coumarin skeleton has been reported using the visible-light-promoted coupling of 3-bromo-4-hydroxycoumarins with various alkynes. rsc.orgacs.org This reaction proceeds at room temperature and affords a range of furocoumarin derivatives. rsc.org This photoredox-catalyzed process demonstrates how the C3-bromo atom can be effectively utilized to initiate a cascade of reactions, leading to the formation of a new five-membered furan (B31954) ring fused to the pyrone moiety of the coumarin. By analogy, this compound is a viable substrate for similar palladium-catalyzed or photochemical reactions to generate coumarin-fused systems like furo- or pyranocoumarins. nih.govrsc.org

Intramolecular Ring-Closing Reactions Involving the Bromo Moiety

Intramolecular cyclization reactions represent a powerful tool for the efficient construction of complex polycyclic molecules from a single, appropriately functionalized precursor. In the context of this compound, the bromo moiety at the C3 position is ideally suited to participate in such ring-closing strategies, most notably through transition-metal-catalyzed processes like the intramolecular Heck reaction. wikipedia.orgnih.govlibretexts.org

The intramolecular Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered to the same molecule. wikipedia.orgnih.gov This reaction can be envisioned for a derivative of this compound. For this to occur, a side chain containing a terminal alkene would first need to be introduced elsewhere on the coumarin scaffold. A plausible, though not yet explicitly reported, synthetic route could involve the functionalization of the 4-methyl group. For example, the 4-methyl group could be halogenated and subsequently converted into a longer chain terminating in a vinyl group. The resulting molecule would contain both the C3-bromo group and a tethered alkene, setting the stage for an intramolecular Heck reaction.

The cyclization would proceed via oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by intramolecular migratory insertion of the tethered alkene and subsequent β-hydride elimination to yield a new fused ring system and regenerate the catalyst. libretexts.org The regioselectivity of such a reaction would be crucial in determining the size and structure of the newly formed ring. rsc.org This strategic approach highlights the potential of using the bromo moiety as a pivot point for designing and synthesizing novel, complex heterocyclic structures built upon the 4,7-dimethylcoumarin (B83668) core.

Functional Group Transformations and Modifications on the 4,7-Dimethylcoumarin Core

The this compound scaffold allows for a variety of functional group transformations that modify its electronic and structural properties. These modifications can occur directly at the C3 position by replacing the bromine atom or at other sites on the coumarin core, such as the methyl groups or the benzene (B151609) ring.

One of the most direct transformations is the nucleophilic substitution of the C3-bromine. Research has shown that the reaction of this compound with secondary amines, such as thiomorpholine or pyrrolidine, in dimethylformamide (DMF) results in a mixture of products. The major product is typically the 4-aminomethylcoumarin, arising from a reaction at the 4-methyl group, while the 3-aminocoumarin, resulting from the direct substitution of bromine, is formed as a minor product. This demonstrates a competition between reactivity at the C3-position and the benzylic C4-methyl group.

Palladium-catalyzed cross-coupling reactions are another key strategy for functionalizing the C3 position. The C-Br bond is an ideal handle for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, allowing for the introduction of aryl, vinyl, and alkynyl groups, respectively. organic-chemistry.orgmdpi.commdpi.com These reactions provide a powerful means to create new carbon-carbon bonds and significantly expand the structural diversity of derivatives obtainable from this compound. For example, Suzuki-Miyaura coupling with various arylboronic acids would yield 3-aryl-4,7-dimethylcoumarins.

Furthermore, the 4,7-dimethylcoumarin core itself can be modified. For instance, nitration of the parent 4,7-dimethylcoumarin can lead to the introduction of nitro groups onto the benzene ring, which can then be reduced to amino groups, providing further points for derivatization. scribd.com

The table below summarizes the outcomes of the amination reaction of this compound with different secondary amines, illustrating the functional group transformations at both the C3 and C4-methyl positions.

| Amine Reagent | Reaction Conditions | Product Type | Specific Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiomorpholine | DMF, reflux | 3-Aminocoumarin (Minor) | 3-(Thiomorpholino)-4,7-dimethylcoumarin | 9 | acs.org |

| 4-Aminomethylcoumarin (Major) | 4-(Thiomorpholinomethyl)-7-methylcoumarin | 83 | acs.orgrsc.org | ||

| Pyrrolidine | DMF, reflux | 3-Aminocoumarin (Minor) | 3-(Pyrrolidino)-4,7-dimethylcoumarin | 22 | acs.org |

| Benzofuran-3-carboxamide (Rearrangement Product) | N-Pyrrolidinyl-3-methyl-6-methylbenzofuran-2-carboxamide | 13 | acs.org |

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 4,7 Dimethylcoumarin and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive tool for elucidating the structure of organic molecules in solution.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for the initial structural verification of 3-bromo-4,7-dimethylcoumarin and its analogues.

For the derivative, 3-bromo-7-(dimethylamino)-4-methylcoumarin, the ¹H NMR spectrum in CDCl₃ shows characteristic signals. scispace.com The methyl group at the C4 position appears as a singlet at approximately 2.53 ppm, while the six protons of the dimethylamino group at the C7 position resonate as a singlet at 3.06 ppm. scispace.com The aromatic protons exhibit distinct splitting patterns: a doublet at 6.48 ppm (J = 2.6 Hz), a doublet of doublets at 6.62 ppm (J = 9.0 Hz, 2.6 Hz), and a doublet at 7.43 ppm (J = 9.0 Hz). scispace.com

The ¹³C NMR spectrum for this derivative provides further structural confirmation, with signals observed at 19.15 (C4-methyl), 40.1 (N(CH₃)₂), 97.7, 106.2, 109.3, 109.4, 125.8, 151.5, 152.8, 154.1, and 158.0 ppm. scispace.com

In another example, 3-bromo-7-methoxy-4-methylcoumarin, the ¹H NMR spectrum (in CDCl₃-d/TMS at 300MHz) displays a singlet for the C4-methyl protons at δ 2.57–2.59 ppm and a singlet for the methoxy (B1213986) protons at δ 3.87–3.88 ppm. researchgate.net The aromatic protons appear at δ 6.78–6.80 (singlet), δ 6.86–6.91 (doublet, J = 9.8 Hz), and δ 7.52–7.57 (doublet, J = 10.9 Hz). researchgate.net

The following table summarizes the ¹H NMR data for a derivative of this compound:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C4-CH₃ | 2.53 | s | - |

| N(CH₃)₂ | 3.06 | s | - |

| Ar-H | 6.48 | d | 2.6 |

| Ar-H | 6.62 | dd | 9.0, 2.6 |

| Ar-H | 7.43 | d | 9.0 |

| Data for 3-bromo-7-(dimethylamino)-4-methylcoumarin in CDCl₃. scispace.com |

To unambiguously assign all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.

A COSY experiment reveals correlations between J-coupled protons. emerypharma.comsdsu.edu For instance, it can confirm the coupling between the aromatic protons on the benzene (B151609) ring of the coumarin (B35378) scaffold. emerypharma.com An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on the already assigned proton spectrum. emerypharma.comsdsu.edu For example, the proton signal of the C4-methyl group will show a cross-peak with its corresponding carbon signal in the HSQC spectrum. emerypharma.com More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range (2-3 bond) correlations, which is invaluable for piecing together the molecular framework and confirming the positions of substituents. sdsu.edu

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound and its derivatives, MS and HRMS provide definitive confirmation of their identity.

The mass spectrum of a brominated coumarin derivative, 3-bromo-4-bromomethyl-7-methoxycoumarin, shows a characteristic isotopic pattern for the two bromine atoms, with molecular ion peaks at m/z 350, 348, and 346. researchgate.net High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence. benthamopen.com For example, the HRMS of 7-methoxy-4-(N-morpholinomethyl)coumarin, a related derivative, calculated for C₁₅H₁₇NO₄ [M]⁺ was 275.1157, with the found value being 275.1179, confirming the molecular formula. researchgate.netclockss.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

The IR spectrum of coumarin derivatives typically shows a strong absorption band for the lactone carbonyl (C=O) stretching frequency in the region of 1705-1725 cm⁻¹. researchgate.netclockss.orgscirp.org The C=C double bond stretching within the pyrone and benzene rings usually appears around 1608-1620 cm⁻¹. researchgate.netclockss.org For 3-bromo-7-methoxy-4-methylcoumarin, characteristic IR bands are observed at 1715 cm⁻¹ (C=O), 1620 cm⁻¹ (C=CBr), and a C-Br stretching vibration at 543 cm⁻¹. researchgate.net

UV-Vis spectroscopy reveals the electronic transitions within the molecule. Ethyl 5,7-dimethyl coumarin-4-acetate, a related compound, displays a strong absorption band at 297 nm in DMSO. scirp.org The introduction of a bromine atom and other substituents can influence the absorption and emission properties of the coumarin core. For instance, 3-bromo-7-(dimethylamino)-4-methylcoumarin exhibits a strong emission band at 442 nm in chloroform (B151607) when excited at 380 nm. scispace.com

| Spectroscopic Technique | Compound | Key Observations |

| IR | 3-bromo-7-methoxy-4-methylcoumarin | 1715 cm⁻¹ (C=O), 1620 cm⁻¹ (C=CBr), 543 cm⁻¹ (C-Br) researchgate.net |

| UV-Vis | Ethyl 5,7-dimethyl coumarin-4-acetate | λmax = 297 nm (in DMSO) scirp.org |

| Fluorescence | 3-bromo-7-(dimethylamino)-4-methylcoumarin | Emission at 442 nm (in chloroform, ex. 380 nm) scispace.com |

X-ray Crystallography and Solid-State Structural Analysis for Definitive Geometric Parameters

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state.

The crystal structure of 3-bromo-7-(dimethylamino)-4-methylcoumarin has been determined, revealing that the molecule is nearly planar. scispace.com It crystallizes in the monoclinic space group P2₁/n with specific cell parameters. scispace.comresearchgate.net The analysis of bond lengths and angles confirms the covalent structure and provides insights into the electronic distribution. For example, the N1-C7 bond length suggests conjugation of the dimethylamino group with the coumarin system. scispace.com Intermolecular interactions, such as C=O···Br, C-H···O, and π-π stacking, are also observed in the crystal lattice, which influence the packing of the molecules in the solid state. scispace.com

Similarly, the crystal structure of 3-bromo-7-methoxy-4-methylcoumarin has been solved, crystallizing in the monoclinic system, space group P2₁/n. researchgate.net The precise bond lengths and angles obtained from X-ray analysis can be compared with theoretical calculations to understand the influence of the crystal field on the molecular geometry. researchgate.net

| Compound | Crystal System | Space Group | Key Structural Features |

| 3-bromo-7-(dimethylamino)-4-methylcoumarin | Monoclinic | P2₁/n | Nearly planar molecule, intermolecular C=O···Br interactions scispace.comresearchgate.net |

| 3-bromo-7-methoxy-4-methylcoumarin | Monoclinic | P2₁/n | Comparison of measured and calculated bond lengths and angles researchgate.net |

| 4-Bromomethyl-7,8-dimethylcoumarin | Monoclinic | C 2/c | Non-hydrogen atoms are essentially planar, with the C-Br bond inclined to this plane. iucr.orgnih.gov |

Thermal Analysis Techniques in Structural Stability Assessment

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability of compounds.

TGA measures the change in mass of a sample as a function of temperature, indicating the decomposition temperature. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions like melting points and glass transitions. rsc.orgktu.edu For coumarin derivatives, TGA can determine the temperature at which 5% weight loss occurs (Td), which is a measure of thermal stability. ktu.edu DSC can be used to determine the melting point (Tm) and any other phase transitions. rsc.orgktu.edu The thermal stability of coumarin derivatives is an important factor for their potential application in materials science. ktu.edu For instance, the thermal behavior of a coumarin-functionalized benzoxazine (B1645224) monomer was investigated using TGA and DSC to monitor its thermal curing process. mdpi.com

Computational and Theoretical Investigations of 3 Bromo 4,7 Dimethylcoumarin

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, energy, and the distribution of its electrons.

Density Functional Theory (DFT) Studies for Conformational Analysis and Reactivity Prediction

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net It is particularly effective for optimizing molecular geometries, determining the most stable conformation, and predicting reactivity. In studies of coumarin (B35378) derivatives, DFT methods, such as those employing the B3LYP functional with basis sets like 6-311G(d,p), are commonly used to calculate optimized structures, vibrational frequencies, and NMR chemical shifts. mjcce.org.mk

For instance, a study on the related compound 3-bromo-7-methyloxy-4-methylcoumarin utilized the SVWN5/6-31G** level of theory to optimize its geometry and compare calculated bond lengths and angles with experimental X-ray diffraction data. researchgate.net Such calculations for 3-Bromo-4,7-dimethylcoumarin would reveal the precise spatial arrangement of its atoms, including the planarity of the coumarin ring system and the orientation of the bromine and methyl substituents. This conformational analysis is crucial, as the three-dimensional shape of a molecule is a key determinant of its interaction with biological targets.

| Parameter | Bond | Calculated Value (Å/°) researchgate.net |

| Bond Length | Br1-C3 | 1.889 |

| C4-C12 | 1.503 | |

| C7-C11 | 1.502 | |

| O1-C2 | 1.378 | |

| C2=O2 | 1.211 | |

| Bond Angle | C2-C3-C4 | 121.6 |

| C3-C4-C4A | 120.3 | |

| C3-C4-C12 | 117.2 | |

| Br1-C3-C4 | 118.8 |

Table 1: Example of calculated geometric parameters for a related compound, 3-bromo-7-methyloxy-4-methylcoumarin, using quantum chemical methods. researchgate.net Such data provides a precise model of the molecular structure.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. mdpi.com The energy and shape of these orbitals are critical for understanding a molecule's chemical reactivity and electronic properties. thenucleuspak.org.pk The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. arabjchem.org

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This analysis can identify the preferred sites for electrophilic and nucleophilic attacks. thenucleuspak.org.pk For coumarin derivatives, FMO analysis helps explain the charge transfer interactions occurring within the molecule, which are crucial for their optical and biological properties. researchgate.netorientjchem.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Example Coumarin Derivative arabjchem.org | -6.8209 | -1.8022 | 5.0187 |

Table 2: Representative Frontier Molecular Orbital energies for a coumarin derivative calculated in DMSO solvent. arabjchem.org The energy gap is a key parameter for assessing chemical reactivity.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT provides a static picture of a molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with other molecules, such as solvent or a biological receptor. nih.gov For coumarin derivatives, MD simulations have been used to study their binding stability with enzymes like topoisomerase and acetylcholinesterase (AChE). nih.govscielo.br These simulations can reveal how the ligand adapts its shape within a binding pocket and can be used to calculate the binding free energy (ΔGbind), a measure of binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that influence activity, QSAR can predict the potency of new, untested compounds. This approach is instrumental in medicinal chemistry for optimizing lead compounds. Studies on classes of compounds like 4-phenyl hydroxycoumarins have used QSAR to build robust models for estimating activity, such as the inhibition of HIV-1 integrase. grafiati.com For this compound and its analogues, a QSAR study could identify which structural features—such as the position and nature of substituents—are most critical for a desired biological effect, thereby guiding the synthesis of more potent derivatives.

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or nucleic acid. uniba.it This method is crucial for understanding the mechanism of action of a drug molecule at the atomic level. The process involves sampling many possible conformations of the ligand within the receptor's binding site and scoring them based on their binding affinity, often expressed in kcal/mol. arabjchem.org

Numerous studies have employed molecular docking to investigate coumarin derivatives. For example, derivatives have been docked into the active sites of serotonin (B10506) receptors (5-HT1A), enzymes implicated in cancer (CK2), and enzymes relevant to Alzheimer's disease (AChE). researchgate.netmdpi.comppm.edu.pl Docking studies of this compound against various biological targets could predict its potential therapeutic applications by identifying key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. arabjchem.org

| Compound Class | Target Protein | Docking Result/Observation | Reference |

| Coumarin-piperazine derivative | 5-HT1A Receptor | Identified as a potent antagonist | researchgate.net |

| Coumarin-3-carboxamide derivative | CK2 Enzyme | Benzamide functionality is important for binding | mdpi.com |

| Coumarin derivative | DNA | Minor groove binding with a binding affinity of -8.3 kcal/mol | arabjchem.org |

| Coumarin-piperazine derivative | Acetylcholinesterase (AChE) | Identified as a potent selective AChE inhibitor | ppm.edu.pl |

Table 3: Examples of molecular docking studies performed on various coumarin derivatives, highlighting their predicted interactions with important biological targets.

In Silico Predictions of Lipophilicity and Other Physicochemical Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug molecule are critical to its success. Many of these properties can be predicted in silico before synthesis. Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key parameter that influences a molecule's ability to cross cell membranes. Other important properties include topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors. Computational tools like PubChem and software suites like Osiris Property Explorer can rapidly calculate these descriptors. nih.govmdpi.com For the related compound 4,7-dimethylcoumarin (B83668), the predicted lipophilicity (XLogP3) is 2.6, and the TPSA is 26.3 Ų, suggesting good potential for bioavailability. nih.gov Predicting these properties for this compound is a crucial first step in assessing its drug-likeness.

| Property | Predicted Value for 4,7-dimethylcoumarin nih.gov |

| Molecular Weight | 174.20 g/mol |

| XLogP3 (Lipophilicity) | 2.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Topological Polar Surface Area (TPSA) | 26.3 Ų |

Table 4: In silico physicochemical properties computed for the parent structure 4,7-dimethylcoumarin, providing insight into its potential drug-like characteristics. nih.gov

Research on Biological Activity Mechanisms and Structure Activity Relationships Sar

Mechanistic Studies of Biological Targets and Pathways

Enzyme Inhibition Mechanisms (e.g., Monoamine Oxidases (MAO), DNA gyrase, ATPase)

Coumarin (B35378) derivatives are well-documented inhibitors of several critical enzymes. The inhibitory mechanism is highly dependent on the substitution pattern of the coumarin core.

Monoamine Oxidases (MAO): The coumarin scaffold is considered ideal for the development of MAO inhibitors, which are targets for treating neurodegenerative and depressive disorders. scienceopen.com Structure-activity relationship studies have shown that substitutions at the C-3 and C-7 positions can significantly affect inhibitory activity and selectivity for MAO-A versus MAO-B isoforms. scienceopen.comnih.gov For instance, a study of 3,7-substituted coumarins revealed that replacing a methyl group at the C-3 position with a bromomethyl (CH2Br) group resulted in a significant increase in inhibitory activity against MAO-A. nih.gov This suggests that the bromo-substitution at the C-3 position of 3-Bromo-4,7-dimethylcoumarin could be a key feature for MAO inhibition. The mechanism is generally reversible and competitive, with the coumarin derivative binding to the active site of the enzyme. acs.orgnih.gov

DNA Gyrase and ATPase Activity: A significant class of coumarin-based antibiotics, including novobiocin, function by inhibiting the bacterial enzyme DNA gyrase. nih.gov This enzyme is essential for controlling the topological state of DNA during replication. nih.gov The mechanism involves the coumarin compound binding to the GyrB subunit (GyrB) of the enzyme, which contains the ATP-binding site. nih.govnih.gov By occupying this site, the coumarin acts as a competitive inhibitor of ATP, thereby blocking the ATPase activity required for the enzyme's function. nih.govresearchgate.net This inhibition prevents the DNA supercoiling process, ultimately leading to bacterial cell death. nih.gov This mechanism is a class-wide effect for many antibacterial coumarins.

Receptor Binding and Signaling Pathway Modulation (e.g., Serotonin (B10506) Receptors)

Coumarin derivatives have been investigated as ligands for central nervous system receptors, particularly serotonin (5-HT) receptors. The typical structure of these ligands involves the coumarin nucleus linked to an N-arylpiperazine moiety, which is known to interact with G-protein coupled receptors. semanticscholar.org The coumarin portion acts as a bulky group that helps to confer affinity and selectivity. semanticscholar.org

Molecular docking and binding affinity studies have elucidated the structure-activity relationships for this class. Research has shown that halogen substitutions can be advantageous for receptor affinity. In one study, replacing a methoxy (B1213986) group with a bromine atom in the arylpiperazine portion of a coumarin-based ligand led to a significant increase in binding affinity for the 5-HT1A receptor. nih.gov Another study found that incorporating a 3-bromo moiety on the phenyl ring of the piperazine (B1678402) group increased the binding affinity for the 5-HT2A receptor in certain coumarin derivatives. mdpi.com These findings highlight the potential role of bromine atoms in enhancing the interaction between coumarin-based ligands and serotonin receptors.

Ion Transporter Modulation (e.g., SLC26A3)

Recent research has identified coumarin derivatives as modulators of ion transporters. Specifically, inhibitors of the intestinal anion exchanger SLC26A3 (also known as Downregulated in Adenoma or DRA) have been developed from a 4,8-dimethylcoumarin (B1253793) scaffold. nih.gov This transporter is responsible for the final step of fluid absorption in the colon, and its inhibition is a therapeutic strategy for constipation. nih.gov

A focused library of 4,8-dimethylcoumarin analogues was synthesized and tested for SLC26A3 inhibition. While the core structure differs slightly from this compound (C-8 methyl instead of C-7), the study provides valuable SAR insights. The most potent inhibitors featured substitutions at the C-7 position. nih.govfigshare.com Notably, one of the most effective compounds identified was 4,8-dimethyl-7-(m-bromobenzyloxy)-coumarin-3-acetic acid , which contains a bromine atom on a benzyl (B1604629) ether substituent and reversibly inhibited SLC26A3-mediated anion transport with a half-maximal inhibitory concentration (IC50) of approximately 150 nM. nih.gov

| Compound | IC50 (nM) |

|---|---|

| 4,8-dimethyl-7-(3-iodobenzyloxy)-coumarin | 40 |

| 4,8-dimethyl-7-(3-(trifluoromethyl)benzyloxy)-coumarin | 25 |

| 4,8-dimethyl-7-(m-bromobenzyloxy)-coumarin-3-acetic acid | ~150 |

In Vitro Antioxidant Activity and Radical Scavenging Mechanisms of Coumarin Derivatives

The antioxidant activity of coumarins is one of their most studied properties. The primary mechanism involves the scavenging of free radicals, which is achieved through the donation of a hydrogen atom from the coumarin structure to neutralize the radical species. mdpi.com This process is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. japer.inasianpubs.org

Structure-activity relationship studies have consistently shown that the antioxidant capacity of coumarins is almost entirely dependent on the presence of one or more hydroxyl (-OH) groups on the benzopyrone ring. nih.gov The position and number of these hydroxyl groups directly correlate with the radical scavenging efficiency. Coumarins without hydroxyl substituents generally exhibit very low to negligible antioxidant activity. nih.gov Given that this compound lacks any hydroxyl groups, its structure suggests it would not be an effective radical scavenger or possess significant direct antioxidant properties.

In Vitro Antimicrobial and Antifungal Activity Mechanisms

Coumarins represent a broad class of phytochemicals with significant antimicrobial and antifungal potential. nih.gov The mechanism of action can vary and may include the inhibition of essential bacterial enzymes, such as DNA gyrase (as discussed in 6.1.1), or the disruption of microbial cell membranes.

The antimicrobial activity is highly influenced by the substituents on the coumarin scaffold, with positions C-3 and C-4 being common sites for modification to enhance potency. scilit.com The introduction of a halogen, such as bromine, has been explored as a strategy to improve antimicrobial effects. Studies on 3-arylcoumarins containing bromo substituents have demonstrated antibacterial activity against strains like Staphylococcus aureus. researchgate.net Furthermore, coumarin-benzimidazole hybrids featuring a bromine atom at the C-6 position have shown potent antibacterial and antifungal activity. nih.gov

The antifungal mechanism of some coumarin derivatives is thought to involve the inhibition of key fungal enzymes. For example, coumarin-triazole hybrids have been suggested to inhibit lanosterol (B1674476) 14α-demethylase, an enzyme critical for the synthesis of ergosterol, a vital component of the fungal cell membrane. scielo.org.mx Other proposed mechanisms include the direct damaging of the fungal mitochondrion. scielo.org.mx

In Vitro Anticancer and Antitumor Activity Mechanisms

Coumarin compounds exhibit a wide range of anticancer activities through multiple mechanisms, including the induction of apoptosis, inhibition of the cell cycle, and modulation of cellular signaling pathways. nih.gov

Induction of Apoptosis: Coumarins can trigger programmed cell death in cancer cells by activating intrinsic and extrinsic apoptotic pathways. This can involve the destabilization of the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspase enzymes. nih.gov Some derivatives also induce apoptosis by generating reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and cell death. nih.gov

Cell Cycle Arrest: Certain coumarins can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G1/S or G2/M phase, preventing uncontrolled cell division. nih.gov

Enzyme and Pathway Inhibition: The anticancer effects of coumarins are also linked to their ability to inhibit enzymes like carbonic anhydrases, which are overexpressed in many tumors and contribute to their growth and metastasis. nih.gov

A study involving the synthesis of novel coumarins structurally related to this compound provided direct evidence of antitumor activity. Specifically, a series of 3-bromo-4-methyl-7-methoxy-8-amino substituted coumarins was synthesized and evaluated. Preliminary in vitro testing showed that some of these compounds exhibited antitumor activity against Ehrlich ascites carcinoma cells. mdpi.com This finding suggests that the 3-bromo-4-methylcoumarin scaffold is a viable backbone for the development of potential anticancer agents.

Elucidation of Structure-Activity Relationships Governing Biological Effects

The specific arrangement of a bromine atom on the pyrone ring, combined with methyl substitutions on both the pyrone and benzene (B151609) rings, creates a unique electronic and steric profile for this compound that dictates its interaction with biological targets.

The presence of a bromine atom at the C-3 position of the coumarin scaffold is a significant determinant of its biological activity. Halogen substitutions, particularly at this position, can modulate the molecule's lipophilicity and electronic properties, which in turn affects its absorption, distribution, and interaction with target enzymes or receptors.

In SAR studies of related compounds, halogen substitutions have been shown to be critical for various activities. For instance, a study on coumarin-artemisinin hybrids found that a 3-chloro substituent, along with a 4-methyl group, resulted in greater anticancer activity against the HT-29 cancer cell line. nih.govrsc.org Conversely, replacing the halogen with an ethoxycarbonyl group at the C-3 position led to reduced effectivity. nih.govrsc.org This suggests that an electron-withdrawing halogen at C-3 can be beneficial for certain biological actions.

Furthermore, the bromine atom at C-3 serves as a versatile chemical handle for synthesis, making it a key site for derivatization. Research has shown that 3-bromocoumarins are valuable precursors for creating a wide array of novel compounds with potential therapeutic applications, including antitumor agents. mdpi.com For example, 6-bromo-4-bromomethyl-7-hydroxycoumarin demonstrated notable cytotoxic activities against several human cancer cell lines. tandfonline.com The reactivity of the C-3 bromine allows for the introduction of various functional groups, enabling the fine-tuning of the molecule's biological profile.

The methyl groups at positions C-4 and C-7 also play a pivotal role in defining the biological efficacy and selectivity of the coumarin molecule.

The C-4 methyl group is a common feature in many biologically active coumarins and its influence is significant. tandfonline.com Studies have shown that the presence of a methyl group at the C-4 position can enhance anticancer activity. nih.govrsc.org One of the key advantages of a C-4 methyl substitution is metabolic stability; it is thought to reduce the likelihood of the molecule being metabolized by cytochrome P450 enzymes into the potentially mutagenic 3,4-coumarin epoxide derivative. tandfonline.com However, the effect is not universally positive and can be context-dependent. For example, in a series of dihydroxy-4-methylcoumarins evaluated as antioxidants, the specific positioning of other functional groups was found to be more critical than the methyl group itself. tandfonline.com

Table 1: Effect of Substituents on Coumarin Activity

| Position | Substituent | Observed Effect | Reference Compound(s) | Citation |

|---|---|---|---|---|

| C-3 | Chloro | Greater anticancer activity | Coumarin-artemisinin hybrids | nih.govrsc.org |

| C-3 | Ethoxycarbonyl | Reduced anticancer activity | Coumarin-artemisinin hybrids | nih.govrsc.org |

| C-4 | Methyl | Increased metabolic stability | 4-methylcoumarins | tandfonline.com |

| C-4 & C-6 | Bromo | Good cytotoxic activity | 6-bromo-4-bromomethyl-7-hydroxycoumarin | tandfonline.com |

| C-7 | Alkoxy groups | Enhanced antitumor activity over 7-hydroxyl | 3-(coumarin-3-yl)-acrolein derivatives | frontiersin.org |

Derivatization is a key strategy for optimizing the biological activity of a lead compound, and the this compound scaffold offers multiple sites for such modification. The C-3 bromine atom is a particularly attractive position for synthetic elaboration to enhance potency and selectivity.

Starting from 3-bromo-4-methyl coumarin precursors, scientists have synthesized a variety of novel derivatives by introducing different functional groups, leading to compounds with promising antitumor activity. mdpi.com For example, the synthesis of 3-bromo-8-chloroacetamido-7-methoxy-4-methyl coumarin and subsequent reaction to form thiocarbonylmercaptoacetyl-amino coumarins demonstrates how the core structure can be built upon to create more complex molecules. mdpi.com Similarly, the reduction of a nitro group to an amino group on the benzene ring of a 3-bromo-7-hydroxy-4-methyl coumarin derivative allowed for the introduction of imidazole (B134444) and oxazole (B20620) rings, which are known to be biologically active heterocycles. mdpi.com

The hybridization of the coumarin moiety with other pharmacophores is another powerful derivatization strategy. Fusing coumarins with scaffolds like 1,2,3-triazole or 1,2,4-triazole (B32235) has led to the development of potent anticancer agents. nih.govrsc.org These hybrid molecules often exhibit enhanced biological activity due to improved solubility, better binding interactions with targets, and potentially novel mechanisms of action. nih.govrsc.org This highlights that the this compound core can serve as a valuable starting point for creating hybrid drugs with improved therapeutic profiles.

Table 2: Examples of Derivatization from 3-Bromo-4-Methylcoumarin Precursors

| Starting Moiety | Derivatization Reaction | Resulting Compound/Class | Potential Biological Application | Citation |

|---|---|---|---|---|

| 3-Bromo-7-methoxy-4-methyl-8-aminocoumarin | Reaction with chloroacetylchloride | 3-bromo-8-chloroacetamido-7-methoxy-4-methyl coumarin | Intermediate for antitumor agents | mdpi.com |

| 3-Bromo-7-hydroxy-4-methyl-8-aminocoumarin | Cyclocondensation with carbon disulphide | Benzoxazol-8-one-2-thione derivative | Antitumor | mdpi.com |

| 3-Bromo-7-methoxy-4-methyl-8-aminocoumarin | Reaction with ethyl isothiocyanate | Thiourea derivative | Antitumor | mdpi.com |

Advanced Applications in Chemical Biology and Materials Science

Utilization as a Versatile Building Block for Complex Molecule Synthesis

The strategic placement of a bromine atom at the C3 position of the 4,7-dimethylcoumarin (B83668) nucleus renders the compound an exceptionally useful intermediate in organic synthesis. This bromo-derivative serves as a key building block for the construction of more complex, polyfunctional molecules with potential biological or material applications. dvpublication.comechemi.com The carbon-bromine bond provides a reactive site for various coupling reactions and nucleophilic substitutions, allowing for the introduction of diverse functional groups.

A significant application is in the synthesis of aminocoumarins. Research has demonstrated that 3-Bromo-4,7-dimethylcoumarin reacts with secondary amines to yield a mixture of corresponding 3-aminocoumarins and 4-aminomethylcoumarins. researchgate.netclockss.org This reactivity allows for the creation of a library of substituted coumarins from a single, readily accessible precursor. Such bromo-intermediates are crucial in the development of novel pharmaceuticals and agrochemicals. dvpublication.com The synthesis of arylpiperazinyl derivatives of hydroxycoumarins, for example, has been explored for creating potential serotonin (B10506) receptor antagonists, showcasing the utility of bromo-coumarins in medicinal chemistry. mdpi.com

| Reactant | Reagent Class | Resulting Product Classes | Significance |

|---|---|---|---|

| This compound | Secondary Amines | 3-Aminocoumarins, 4-Aminomethylcoumarins | Access to biologically relevant amino-substituted coumarins. researchgate.netclockss.org |

| This compound | Various Nucleophiles/Coupling Partners | Complex Heterocyclic Systems | Serves as a key intermediate for creating diverse molecular architectures. dvpublication.comresearchgate.net |

Development as Fluorescent Probes and Imaging Agents in Biological Systems

The coumarin (B35378) family is renowned for its strong fluorescence, making its members ideal scaffolds for fluorescent probes. researchgate.netresearchgate.net The 4,7-dimethylcoumarin core possesses favorable photophysical properties that can be fine-tuned by substitution. The bromine atom in this compound is a key feature for developing targeted fluorescent probes. It serves as a chemical handle to attach specific recognition units (e.g., chelators for metal ions, ligands for biomolecules) that can interact with analytes of interest. researchgate.netmdpi.com

Upon binding to its target, the probe often undergoes a conformational or electronic change that modulates the fluorescence of the coumarin fluorophore, leading to a detectable signal (e.g., "turn-on" or "turn-off" fluorescence). researchgate.net The design of such probes is highly modular, where the coumarin acts as the signal reporter, and the moiety attached at the C3 position provides specificity. Research into coumarin-based probes has shown that modifications at the 3- and 7-positions are particularly effective for developing sensors for various ions and biomolecules. researchgate.net While this specific compound is a precursor, related bromo-coumarins have been successfully used to synthesize fluorescent sensors for detecting species like Fe³⁺ ions in living cells. researchgate.net

| Probe Component | Function | Role of this compound |

|---|---|---|

| Fluorophore | Emits light upon excitation | The 4,7-dimethylcoumarin core provides the intrinsic fluorescence. researchgate.net |

| Linker/Reactive Site | Connects the fluorophore to the recognition unit | The C3-Bromine atom acts as a reactive site for covalent attachment. |

| Recognition Unit | Binds selectively to the target analyte | Synthetically introduced by replacing the bromine atom. mdpi.com |

Integration into Advanced Materials with Tailored Optical Properties

The unique optical and photochemical properties of coumarins make them attractive for integration into advanced materials. nih.gov this compound can be used as a monomer or functionalizing agent to incorporate a fluorescent unit into polymer chains, such as polyurethanes. nih.govsemanticscholar.org The bromine atom facilitates this integration through polymerization or post-polymerization modification reactions. The resulting materials can exhibit tailored optical properties, such as fluorescence and photo-responsiveness, inherited from the coumarin moiety.

These "smart" materials can respond to external stimuli like light, leading to applications in areas such as photo-reversible cross-linking or data storage. nih.gov Furthermore, the high hyperpolarizability of some coumarin derivatives suggests their potential in the development of nonlinear optical (NLO) materials, which are essential for modern optoelectronic technologies. jetir.orgresearchgate.net By embedding structures like this compound into a polymer matrix, it is possible to create materials with specific light-emitting or light-modulating capabilities for use in devices like organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

| Material Type | Role of Coumarin Unit | Synthetic Utility of Bromo Group |

|---|---|---|

| Fluorescent Polymers | Provides fluorescence for sensing or imaging applications. nih.gov | Acts as a covalent anchor point to the polymer backbone. semanticscholar.org |

| Photo-responsive "Smart" Materials | Undergoes photochemical reactions (e.g., dimerization). nih.gov | Enables incorporation of the photo-active coumarin into the material. |

| Nonlinear Optical (NLO) Materials | Contributes to high molecular hyperpolarizability. jetir.orgresearchgate.net | Allows for the synthesis of specifically designed NLO-active chromophores. |

Exploration in Agricultural Chemical Research with a Focus on Pesticidal Activity Mechanisms

Coumarin derivatives are known to possess a wide range of biological activities, including roles as plant growth regulators, fungistats, and bacteriostats. rjptonline.orgacgpubs.org The introduction of halogen atoms, particularly bromine, into the coumarin structure is a known strategy for enhancing biocidal activity. Research has shown that certain bromo-coumarin derivatives exhibit potent pesticidal and antifungal properties. For instance, 3,6,8-Tribromo-4-methyl-7-hydroxycoumarin is a powerful pesticide used against mosquito vectors responsible for diseases like malaria and dengue. cdnsciencepub.com

Other related compounds, such as 4-(Bromomethyl)-6,7-dimethoxycoumarin, have demonstrated significant antifungal activity. nih.gov While direct studies on the pesticidal action of this compound are limited, its structural similarity to known biocidal agents makes it a compound of interest in agrochemical research. Furthermore, the lipophilicity of a molecule is a key factor in its ability to penetrate biological membranes and exert its effect. The related compound 6-bromo-4,7-dimethylcoumarin has been noted for its high lipophilicity, a desirable trait for potential pesticides. researchgate.net This suggests that this compound is a promising scaffold for developing new agricultural chemicals.

| Compound | Observed Activity | Reference |

|---|---|---|

| 3,6,8-Tribromo-4-methyl-7-hydroxycoumarin | Potent pesticide against Culex quinquefasciatus and Aedes aegypti | cdnsciencepub.com |

| 4-(Bromomethyl)-6,7-dimethoxycoumarin | Potent antifungal activity | nih.gov |

| 6-Bromo-4,7-dimethylcoumarin | High lipophilicity (a property relevant to bioactivity) | researchgate.net |

Applications in Optical Brightener and Laser Dye Chemistry Research

Coumarins are widely used as optical brighteners in products like paper and textiles, and as gain media in tunable laser dyes, owing to their strong and stable fluorescence, typically in the blue-green region of the spectrum. clockss.orgmdpi.comcibtech.org The specific emission wavelength and quantum yield of a coumarin can be precisely controlled by the substituents on its benzopyrone ring. researchgate.net

The 4,7-dimethylcoumarin structure serves as a robust fluorescent core. Introducing a bromine atom at the C3 position modifies the electronic structure of the molecule, which in turn alters its photophysical properties. This "heavy-atom effect" can influence the emission spectrum and intersystem crossing rates, which is a critical parameter in the design of both fluorescent dyes and laser dyes. While compounds like 7-amino-4-methylcoumarin (B1665955) derivatives are well-known optical brighteners, this compound can serve as a synthetic precursor to these and other novel dyes. clockss.orgresearchgate.net Its utility lies in its potential to be converted into various derivatives with optimized optical characteristics for specific high-performance applications.

| Application | Required Property | Contribution of the Coumarin Structure |

|---|---|---|

| Optical Brighteners | Strong blue fluorescence, UV absorption | The coumarin core absorbs UV light and re-emits it as visible light. researchgate.netacgpubs.org |

| Laser Dyes | High fluorescence quantum yield, photostability | The rigid, conjugated system provides efficient and stable light emission. mdpi.comjetir.org |

| Research Precursor | Tunable photophysical properties | The bromine atom allows for synthetic modification to fine-tune color and efficiency. researchgate.net |

Future Research Directions and Emerging Trends

Development of Novel and Highly Sustainable Synthetic Methodologies for 3-Bromo-4,7-dimethylcoumarin

The synthesis of coumarins has traditionally relied on classic reactions like the Pechmann, Knoevenagel, and Perkin condensations, which often require harsh acidic catalysts and high temperatures. nih.govresearchgate.net The future of organic synthesis is increasingly focused on green and sustainable practices, aiming for high efficiency, atom economy, and the use of environmentally benign reagents and solvents. researchgate.netbhu.ac.in

Future research will likely focus on optimizing the synthesis of the 4,7-dimethylcoumarin (B83668) precursor and its subsequent regioselective bromination. The Pechmann condensation of m-cresol (B1676322) with a β-ketoester is the typical route to the precursor. Emerging trends point towards the replacement of traditional homogeneous acid catalysts like sulfuric acid with reusable, heterogeneous catalysts. researchgate.net

Table 1: Comparison of Catalysts for Coumarin (B35378) Synthesis

| Catalyst Type | Examples | Advantages |

|---|---|---|

| Traditional Homogeneous | Sulfuric Acid, Phosphorus Pentoxide, Trifluoroacetic Acid | Well-established, often good yields |

| Modern Heterogeneous | Silica-supported Sodium Hydrogen Sulfate (NaHSO₄·SiO₂), Humic Acid, Zirconyl Chloride, Magnesium Oxide | Reusable, reduced environmental pollution, milder reaction conditions, often solvent-free. researchgate.netbhu.ac.in |

| Green Solvents/Conditions | Water, Deep Eutectic Solvents (DES), Microwave Irradiation, Ultrasound | Reduced use of volatile organic compounds, faster reaction times, improved energy efficiency. nih.govbhu.ac.in |

Exploration of New Reactivity Profiles for Advanced Derivatization and Scaffold Expansion

The bromine atom at the C-3 position of this compound is a highly versatile chemical handle. Bromocoumarins are valuable synthons for transition metal-mediated cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. cdnsciencepub.comresearchgate.net This capability is central to future research in creating libraries of novel compounds for biological screening and materials development.

Emerging trends in this area include:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki, Heck, and Sonogashira reactions are frequently used to attach aryl, vinyl, or alkynyl groups to the C-3 position. researchgate.netnih.gov Future research will explore the use of novel ligands and more sustainable catalyst systems (e.g., using non-precious metals) to expand the scope of these transformations. The derivatization of 3-bromocoumarins can lead to the synthesis of complex 3-heteroaryl coumarins or 3-(arylethynyl) coumarins, which have shown interesting biological activities. nih.govrsc.org

Scaffold Expansion: The coumarin core itself can be used as a platform for building larger, fused heterocyclic systems. rsc.orgscispace.com The reactivity of the 3-bromo substituent can be harnessed in intramolecular reactions or multi-component reactions to construct polycyclic structures, such as pyrrolocoumarins or pyrazolylcoumarins. nih.govrsc.org This allows for the exploration of new chemical space and the generation of molecules with unique three-dimensional architectures.

Advanced Computational Modeling for Predictive Research and Rational Design of Derivatives

The synthesis and testing of new chemical entities can be a time-consuming and expensive process. Advanced computational methods are becoming indispensable tools for the rational design of novel coumarin derivatives, allowing researchers to predict their properties before embarking on laboratory work. nih.govresearchgate.net

Key computational approaches applicable to this compound include:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By analyzing derivatives of this compound, QSAR can identify key molecular descriptors (e.g., electronic properties, polarizability, H-bond potential) that govern a desired effect, such as antioxidant or antibacterial activity. nih.govresearchgate.net This knowledge guides the in-silico design of new analogs with potentially enhanced potency.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. mdpi.commdpi.com For derivatives of this compound, docking studies can help identify potential biological targets and elucidate the binding interactions at the molecular level, predicting binding affinities and guiding structural modifications to improve these interactions. mdpi.comeuropeanreview.org

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure and geometry of molecules. researchgate.netinformaticsjournals.co.in This method can predict various properties, including chemical reactivity (e.g., through Frontier Molecular Orbital analysis), stability, and spectroscopic characteristics, providing fundamental insights that support experimental findings and guide the design of new molecules. researchgate.netscispace.com

Table 2: Application of Computational Methods in Coumarin Research

| Computational Method | Application | Predicted Outcome/Insight |

|---|---|---|

| QSAR | Design of new antioxidants | Identification of key structural features required for potent activity. nih.govresearchgate.net |

| Molecular Docking | Screening for enzyme inhibitors | Prediction of binding modes and affinities with target proteins (e.g., bacterial efflux pumps, proteases). mdpi.commdpi.comeuropeanreview.org |

| DFT | Analysis of molecular properties | Calculation of electronic structure, reactivity, dipole moments, and stability. researchgate.netinformaticsjournals.co.inscispace.com |

Discovery of Novel Biological Target Interactions and Elucidation of Underlying Mechanisms

Coumarins are renowned for their diverse pharmacological activities, including antibacterial, anti-inflammatory, antioxidant, and anticancer effects. nih.govnih.gov The specific substitution pattern on the coumarin ring is a critical determinant of its biological function. mdpi.comnih.gov Future research on this compound and its derivatives will focus on identifying new biological targets and understanding the molecular mechanisms behind their actions.

Emerging research directions include:

Screening against New Targets: While 3-substituted coumarins are known to inhibit bacterial efflux pumps and proteases, there is vast potential for discovering new targets. mdpi.comeuropeanreview.org Libraries of derivatives synthesized from the this compound scaffold can be screened against a wide array of enzymes, receptors, and cellular pathways implicated in diseases like cancer, neurodegenerative disorders, and microbial infections. For instance, certain brominated coumarins have shown inhibitory activity against protein kinases like CK2, suggesting potential as antineoplastic agents. cdnsciencepub.com

Mechanism of Action Studies: Identifying a biological effect is only the first step. A crucial future direction is the detailed elucidation of the underlying mechanism. This involves a combination of biochemical assays, cell-based studies, and structural biology to understand precisely how these molecules interact with their targets. For example, studies have shown that some coumarins can inhibit bacterial DNA gyrase or disrupt bacterial metabolism, and future work will aim to pinpoint these interactions for new derivatives. mdpi.com

Structure-Activity Relationship (SAR) Analysis: Systematically modifying the structure of this compound—for example, by varying the substituent introduced at the C-3 position—and evaluating the corresponding change in biological activity will continue to be a cornerstone of research. nih.gov This provides invaluable information for optimizing lead compounds into potent and selective therapeutic agents.

Design of Next-Generation Functional Materials Incorporating the this compound Moiety

Beyond medicine, the unique photophysical and photochemical properties of the coumarin scaffold make it an attractive component for advanced functional materials. researchgate.netmdpi.comnih.gov The incorporation of the this compound moiety, either directly or after derivatization, into polymers can impart novel functionalities.

Future trends in this area are focused on:

Photoresponsive and Smart Polymers: Coumarin chromophores can undergo a reversible [2π + 2π] cycloaddition reaction upon irradiation with UV light. researchgate.netmdpi.com This photodimerization can be used to create photo-crosslinkable polymer networks. The reversibility of this process opens the door to developing "smart" materials, such as self-healing polymers and shape-memory materials. nih.gov

Fluorescent Probes and Sensors: While pristine coumarin has low fluorescence, the introduction of substituents can lead to derivatives with strong fluorescence in the blue-green region of the spectrum. mdpi.com The this compound scaffold can be functionalized to create novel fluorescent dyes for use as probes in biological imaging or as chemical sensors that change their optical properties in response to specific analytes.

Organic Electronics: Coumarin derivatives have been investigated for use in organic light-emitting diodes (OLEDs) as dopants or emitters. mdpi.comnih.gov Future work could explore the integration of specifically designed derivatives of this compound into polymers for applications in flexible displays and solid-state lighting. The development of coumarin-containing polymers, such as polyurethanes, is a promising route to creating materials for soft robotics, drug delivery systems, and 4D printing. mdpi.comnih.govacs.org

Q & A

Q. What are the established synthetic routes for 3-Bromo-4,7-dimethylcoumarin, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Amino Protection : Start with m-aminophenol, protect the amino group using ethoxycarbonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Pechmann Condensation : React the protected intermediate with a β-keto ester (e.g., ethyl acetoacetate) in the presence of a Brønsted acid (e.g., H₂SO₄) to form the coumarin core .

Bromination : Introduce bromine at position 3 using HBr and OXONE® under mild conditions to avoid over-bromination .

Characterization : Intermediates and final products are validated via HPLC (≥95% purity), ¹H/¹³C NMR (e.g., δ ~6.3 ppm for coumarin C-3 proton), and IR (C=O stretch at ~1700 cm⁻¹). Analytical data for analogous compounds are tabulated in prior studies (e.g., Table 6 in ).

Q. How is the purity and structural integrity of this compound confirmed in academic settings?

Methodological Answer:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254–320 nm) using a C18 column and acetonitrile/water gradient .

- Spectroscopy :

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ (expected m/z for C₁₁H₁₀BrO₂: 273.985) .

Advanced Research Questions

Q. How does bromination regioselectivity at C-3 in 4,7-dimethylcoumarin derivatives impact biological activity?

Methodological Answer: Regioselective bromination is critical for modulating interactions with targets like serotonin receptors or enzymes:

- Mechanistic Insight : Electrophilic substitution at C-3 is favored due to electron-donating methyl groups at C-4 and C-7, which activate the coumarin ring .

- Biological Correlation : Bromine at C-3 enhances steric bulk and lipophilicity (logP increases by ~0.5), improving binding to hydrophobic pockets (e.g., 5-HT₁A receptor IC₅₀ values <100 nM in ).

- Validation : Compare brominated vs. non-brominated analogs in receptor-binding assays (e.g., radioligand displacement studies).

Q. What strategies optimize the synthesis of multitarget-directed derivatives of this compound?

Methodological Answer:

- Functionalization : Introduce pharmacophores (e.g., piperazinyl groups) via nucleophilic substitution of the bromine atom using microwave-assisted alkylation (e.g., 1,3-dibromopropane, KI, K₂CO₃) .

- Structure-Activity Relationship (SAR) : Screen derivatives against multiple targets (e.g., cholinesterase and monoamine oxidase) using enzyme inhibition assays. Tabulate IC₅₀ values (e.g., 0.2–5 µM range) to identify dual-action candidates .

Q. How do solvent polarity and reaction temperature influence the stability of this compound during storage?

Methodological Answer:

- Degradation Studies : Monitor compound stability via accelerated aging (40°C/75% RH) over 30 days. Use LC-MS to detect debromination or oxidation byproducts (e.g., 4,7-dimethylcoumarin or quinone derivatives) .

- Optimal Conditions : Store in anhydrous DMSO or chloroform at -20°C under inert gas (e.g., N₂) to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.